Unveiling Urease-IN-14: A Technical Guide to its Discovery, Synthesis, and Biological Activity
Unveiling Urease-IN-14: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Immediate Release
This technical guide provides an in-depth overview of Urease-IN-14, a potent urease inhibitor with antioxidant properties. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, and comprehensive biological evaluation of this promising compound.
Introduction
Urease-IN-14, also identified as compound 15 , has emerged as a significant molecule in the study of urease inhibition. Urease enzymes, particularly from bacterial sources like Helicobacter pylori, are crucial for the survival and pathogenesis of these organisms. By catalyzing the hydrolysis of urea to ammonia, they neutralize acidic environments, such as in the stomach, facilitating infection and leading to various gastrointestinal diseases. The inhibition of urease is, therefore, a key therapeutic strategy. Urease-IN-14, a 1,3,4-oxadiazole derivative, demonstrates notable efficacy in this regard, alongside valuable antioxidant activity.
Discovery and Core Data
Urease-IN-14 was identified as a potent inhibitor of Jack bean urease. Its discovery highlights the therapeutic potential of the 2,5-disubstituted 1,3,4-oxadiazole scaffold. The key quantitative data for Urease-IN-14 are summarized below.
| Parameter | Value | Assay |
| Urease Inhibition (IC50) | 41.6 µM | In vitro enzymatic assay |
| DPPH Radical Scavenging (IC50) | 151.7 µM | Antioxidant assay |
Caption: Summary of the biological activity of Urease-IN-14.
Synthesis of Urease-IN-14
The synthesis of Urease-IN-14, chemically known as 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole , is achieved through a multi-step process.
Synthesis Workflow
Caption: Synthetic pathway of Urease-IN-14.
Experimental Protocol for Synthesis
Step 1: Synthesis of Isonicotinoyl chloride Isonicotinic acid is refluxed with thionyl chloride to yield isonicotinoyl chloride.
Step 2: Synthesis of 1-(4-Chlorobenzoyl)-2-isonicotinoylhydrazine Isonicotinoyl chloride is then reacted with 4-chlorobenzohydrazide in pyridine with constant stirring to produce the intermediate, 1-(4-chlorobenzoyl)-2-isonicotinoylhydrazine.
Step 3: Cyclization to form Urease-IN-14 The intermediate is refluxed with phosphorus oxychloride to induce cyclization, yielding the final product, Urease-IN-14. The crude product is then purified by recrystallization.
Biological Activity and Experimental Protocols
Urease-IN-14 exhibits dual biological activities as a urease inhibitor and an antioxidant.
Urease Inhibition
The inhibitory effect of Urease-IN-14 on urease activity is a key feature. The mechanism of urease-catalyzed urea hydrolysis involves the binding of urea to the di-nickel center in the enzyme's active site.
Caption: Mechanism of urease inhibition by Urease-IN-14.
The urease inhibitory activity is determined spectrophotometrically by measuring the amount of ammonia produced using the indophenol method.
Workflow for Urease Inhibition Assay:
Caption: Experimental workflow for the urease inhibition assay.
Detailed Protocol: A reaction mixture containing Jack bean urease, buffer solution, and the test compound (Urease-IN-14) is pre-incubated. The reaction is initiated by the addition of urea and incubated. The reaction is then stopped, and the amount of ammonia produced is quantified by adding phenol and alkali reagents, leading to the formation of a colored indophenol complex. The absorbance is measured at 625 nm, and the percentage of inhibition is calculated relative to a control without the inhibitor.
Antioxidant Activity
Urease-IN-14 also demonstrates the ability to scavenge free radicals, indicating its potential to mitigate oxidative stress.
The antioxidant activity is assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol: A methanolic solution of the stable free radical DPPH is mixed with various concentrations of Urease-IN-14. The mixture is incubated in the dark, during which the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.
Conclusion
Urease-IN-14 stands out as a promising dual-action compound with both urease inhibitory and antioxidant activities. Its straightforward synthesis and significant biological efficacy make it an excellent candidate for further investigation in the development of novel therapeutics for urease-implicated diseases. This guide provides the foundational technical information for professionals in the field to build upon this research.
